![molecular formula C16H15ClN2O2S B5872819 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide, also known as CA-4 or Combretastatin A-4, is a naturally occurring compound that has been found to have anti-tumor properties. This compound belongs to the class of compounds known as combretastatins, which are derived from the African tree Combretum caffrum. CA-4 has been found to have a unique mechanism of action that makes it a promising candidate for the development of new cancer therapies.
作用机制
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide works by binding to the protein tubulin, which is a key component of the cytoskeleton of cells. Tubulin is responsible for the formation of microtubules, which are important for cell division. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide disrupts the formation of microtubules, which leads to the death of cancer cells. This mechanism of action is unique among anti-tumor compounds, and makes 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and spread of tumors, as well as to induce apoptosis, or programmed cell death, in cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in lab experiments is its specificity for cancer cells. Unlike some other anti-tumor compounds, 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide does not affect healthy cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for the study of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide. One area of research is the development of new formulations of the compound that are more water-soluble, which would make it easier to administer in vivo. Another area of research is the development of new analogs of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide that have improved anti-tumor properties. Finally, there is ongoing research into the use of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in combination with other anti-tumor compounds, which may lead to more effective cancer therapies.
合成方法
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide can be synthesized in the laboratory using a number of different methods. One of the most commonly used methods involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-nitropropane to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using a metal catalyst to form the aniline intermediate, which is then reacted with thioacetic acid to form 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide.
科学研究应用
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been extensively studied for its anti-tumor properties. It has been found to be effective against a wide range of tumor types, including breast, lung, prostate, and colon cancer. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide works by disrupting the formation of new blood vessels that are necessary for the growth and spread of tumors. This process is known as angiogenesis, and 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been found to be a potent inhibitor of this process.
属性
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-6-8-14(9-7-12)19-16(21)11-22-10-15(20)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKBAFGAYJFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



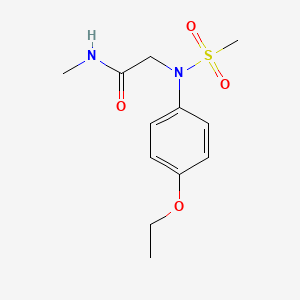
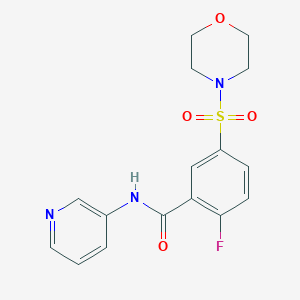
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)

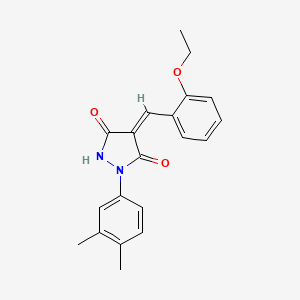

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
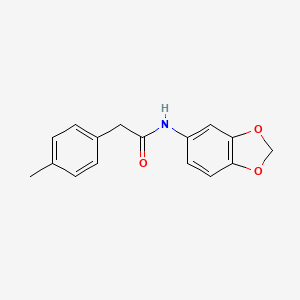
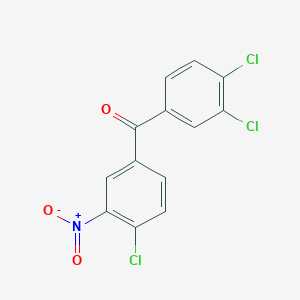
![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
![3-(2-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5872841.png)